molecular formula C6H6N4OS B13991124 3-Hydroxy-6-methylsulfanylpurine CAS No. 2846-86-8

3-Hydroxy-6-methylsulfanylpurine

Cat. No.: B13991124
CAS No.: 2846-86-8
M. Wt: 182.21 g/mol
InChI Key: JDHFMEZBNLOPNZ-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methylsulfanylpurine is a heterocyclic compound that belongs to the purine family. Purines are vital components in biochemistry, playing crucial roles in the structure of DNA and RNA. This compound is characterized by the presence of a hydroxyl group at the third position and a methylsulfanyl group at the sixth position on the purine ring. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methylsulfanylpurine typically involves multi-step organic reactions. One common method includes the alkylation of 6-mercaptopurine with methyl iodide, followed by oxidation to introduce the hydroxyl group at the third position. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-6-methylsulfanylpurine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more reduced purine derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfanyl group.

Major Products: The major products formed from these reactions include various purine derivatives with altered functional groups, which can have different biological activities and properties.

Scientific Research Applications

3-Hydroxy-6-methylsulfanylpurine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism by which 3-Hydroxy-6-methylsulfanylpurine exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

    6-Mercaptopurine: Lacks the hydroxyl group but has a similar sulfur-containing structure.

    3-Hydroxy-2-methylsulfanylpurine: Similar structure but with different positioning of the methylsulfanyl group.

    6-Thioguanine: Another sulfur-containing purine derivative with therapeutic applications.

Uniqueness: 3-Hydroxy-6-methylsulfanylpurine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methylsulfanyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2846-86-8

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

3-hydroxy-6-methylsulfanylpurine

InChI

InChI=1S/C6H6N4OS/c1-12-6-4-5(8-2-7-4)10(11)3-9-6/h2-3,11H,1H3

InChI Key

JDHFMEZBNLOPNZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C(=NC=N2)N(C=N1)O

Origin of Product

United States

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